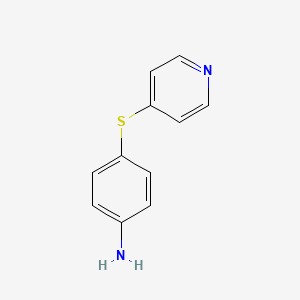

4-(Pyridin-4-ylsulfanyl)aniline

Description

Significance of Aryl Sulfanyl (B85325) Aniline (B41778) Scaffolds in Organic Synthesis

Aryl sulfanyl aniline scaffolds are structural motifs that have garnered attention in the field of organic synthesis. The C(sp²)-aryl sulfonate functional group, a related structure, is found in various bioactive molecules. However, the synthesis of these can often require harsh conditions, such as high temperatures and corrosive environments. chemrxiv.orgnih.gov Inspired by historical industrial processes like the Tyrer process for sulfa dyes, researchers have explored milder methods for creating these linkages. chemrxiv.orgnih.gov One such method involves the rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines, highlighting the chemical versatility of these structures. chemrxiv.orgresearchgate.net The development of new synthetic routes, such as those utilizing tributylsulfoammonium betaine (B1666868) (TBSAB) as a relay reagent, allows for the sulfonation of a range of aniline and heterocyclic scaffolds with high efficiency. nih.govresearchgate.net This demonstrates the ongoing efforts to create these valuable scaffolds under more accessible conditions.

The synthesis of derivatives from these scaffolds is an active area of research. For instance, the synthesis of various spiro thiazolinone heterocyclic compounds has been achieved starting from a sulfonyl aniline derivative. tandfonline.com Furthermore, novel phenyl sulfonamide derivatives have been designed and synthesized as potential modulators of inflammatory responses. mdpi.com The ability to create a diverse array of molecules from a common scaffold underscores the importance of aryl sulfanyl anilines in generating new chemical entities with potential applications in various fields.

Overview of Pyridine (B92270) and Aniline Moieties in Molecular Design

The two key components of 4-(pyridin-4-ylsulfanyl)aniline, the pyridine and aniline moieties, are fundamental building blocks in molecular design, particularly in the realm of medicinal chemistry.

Pyridine: The pyridine ring is a common heterocyclic compound that plays a crucial role in a wide range of applications, from medicinal chemistry to chemosensing. tandfonline.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. tandfonline.comresearchgate.netmdpi.com The pyridine scaffold is present in numerous commercially available drugs, where it contributes to their therapeutic effects. nih.gov Its basicity and ability to improve water solubility are also important properties in drug design. mdpi.comresearchgate.net The versatility of the pyridine moiety makes it a "privileged scaffold" in the development of new therapeutic agents. mdpi.com

Aniline: Aniline and its derivatives are also of great industrial and synthetic importance. wikipedia.org They serve as versatile starting materials for the synthesis of a wide array of fine chemicals, including dyes, pigments, and pharmaceuticals. wikipedia.orgontosight.aiontosight.ai The amino group on the aniline ring makes it highly susceptible to electrophilic substitution reactions, allowing for further functionalization. wikipedia.org Aniline derivatives are key components in the synthesis of various drugs and are used as building blocks for compounds with specific biological activities. ontosight.aiontosight.ainih.gov Recent research has even explored innovative methods for synthesizing anilines, such as coaxing dinitrogen from the air to react with benzene (B151609). acs.org

The combination of these two moieties in this compound creates a molecule with a unique electronic and structural profile, making it a target for further investigation.

Research Trajectories for this compound and Related Structures

Research involving this compound and its structural relatives is multifaceted, spanning from fundamental synthesis to the exploration of their potential applications. The de novo design of N-(pyridin-4-ylmethyl)aniline derivatives, for example, has been explored for their potential as KDR inhibitors, which are promising targets for anticancer agents. nih.gov This highlights the interest in using this structural motif as a starting point for drug discovery.

Furthermore, the development of synthetic methodologies that can be applied to aniline derivatives is an ongoing pursuit. For instance, iron-mediated nitrate (B79036) reduction at ambient temperatures has been shown to enable the deaminative sulfonylation and fluorination of anilines. acs.org This provides a milder route to creating sulfonylated aniline derivatives.

The creation of defined molecular scaffolds for various applications is another area where aniline and pyridine derivatives are crucial. mdpi.com The ability to synthesize and functionalize these scaffolds is essential for developing new materials and therapeutic agents. Research into the synthesis of aryl propionamide (B166681) scaffolds containing a pentafluorosulfanyl moiety as selective androgen receptor modulators (SARMs) further illustrates the diverse applications of aniline derivatives. nih.gov

The table below provides a summary of the key structural features of this compound.

| Feature | Description |

| Molecular Formula | C₁₁H₁₀N₂S |

| Core Scaffolds | Pyridine, Aniline |

| Linkage | Sulfanyl (Thioether) |

| Key Functional Groups | Amino (-NH₂), Pyridinyl |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOBZIUDPDIPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Pyridin 4 Ylsulfanyl Aniline

Established Synthetic Routes to 4-(Pyridin-4-ylsulfanyl)aniline Precursors

The synthesis of this compound and its precursors often involves the strategic formation of the thioether linkage and the introduction or modification of the aniline (B41778) amino group.

Key Reaction Pathways and Precursors in Analogous Compound Synthesis

The synthesis of compounds analogous to this compound provides insight into common precursors and reaction pathways. A prevalent method involves the coupling of a pyridine (B92270) derivative with an aniline derivative. For instance, the synthesis of 4-(Benzo[d]thiazol-2-ylthio)aniline is achieved by reacting mercaptobenzothiazole with 4-iodoaniline (B139537) in the presence of a copper(I) iodide (CuI) catalyst. rsc.org This suggests that a key pathway to this compound could involve the reaction of 4-mercaptopyridine (B10438) with a 4-haloaniline or a related derivative.

Another common strategy begins with a nitrated precursor, which is later reduced to form the aniline group. For example, the synthesis of 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine utilizes 4-nitro-3-(pyridin-2-ylsulfanyl)aniline as a key precursor. evitachem.com Similarly, a patented method for an analogous compound, 4-(piperidine-3-yl)aniline, starts with 3-(4-nitrophenyl)pyridine. This precursor undergoes N-allylation followed by a reduction step that simultaneously reduces the nitro group and the pyridine ring.

The synthesis of S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides further illustrates the coupling strategy, where 6-thio-nicotinic acid is first condensed with 4-fluoroaniline, followed by S-alkylation. nih.gov This highlights the versatility of using substituted anilines and pyridine-thiol derivatives as primary building blocks.

A study on the synthesis of spiro thiazolinone derivatives used 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline as a starting material to build more complex heterocyclic systems. tandfonline.comtandfonline.com This demonstrates the utility of pre-functionalized aniline precursors in multi-step synthetic sequences.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product (Analogous Compound) | Reference |

| Mercaptobenzothiazole | 4-Iodoaniline | CuI, TBAB | 4-(Benzo[d]thiazol-2-ylthio)aniline | rsc.org |

| 6-Thio-nicotinic acid | 4-Fluoroaniline | EEDQ | N-(4-Fluorophenyl)-6-mercapto-nicotinamide | nih.gov |

| 3-(4-Nitrophenyl)pyridine | Allyl chloride | THF or Ethanol | N-Allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt | |

| 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline | Cyclohexanone, Mercaptoacetic acid | N,N-dicyclohexylcarbodiimide | 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one | tandfonline.comtandfonline.com |

Optimization Strategies for Reaction Yield and Selectivity

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. General strategies for reaction optimization include careful selection of catalysts, solvents, temperature, and reaction time. numberanalytics.com

In a reaction involving the addition of in situ generated nucleophiles to aromatic nitriles, it was found that increasing the amount of base to a 1.6 equivalent excess resulted in the highest yield while minimizing side reactions. mdpi.com This highlights the importance of stoichiometry in controlling reaction outcomes.

The choice of solvent can significantly impact reaction yield and selectivity. numberanalytics.com For instance, in the synthesis of certain pyridine derivatives, the use of a tetrahydrofuran (B95107) (THF)/isopropanol (iPrOH) solvent mixture was found to be effective. theses.cz

Temperature is another critical factor. numberanalytics.com Many reactions for the synthesis of heterocyclic compounds are performed at specific temperatures to ensure optimal reaction rates and to prevent the formation of unwanted byproducts. For example, a reduction reaction was optimized by carrying it out at 0°C. theses.cz

Furthermore, the nature of the protecting groups and the work-up procedure can influence the final product yield and purity. In a multi-step synthesis, the choice of an acid or a saturated aqueous solution of ammonium chloride for the work-up step was shown to affect the yield and selectivity of the reaction. theses.cz

| Parameter | Strategy | Example | Reference |

| Reagent Stoichiometry | Increasing the excess of a reagent | Using a 1.6 equivalent excess of base to improve yield | mdpi.com |

| Solvent | Solvent optimization | Using a THF/iPrOH mixture for a reduction reaction | theses.cz |

| Temperature | Temperature control | Performing a reaction at 0°C to improve selectivity | theses.cz |

| Work-up Procedure | Choice of quenching agent | Using 1.0M aqueous HCl or saturated aqueous NH4Cl to influence yield and selectivity | theses.cz |

Synthesis of N-Substituted and Ring-Modified Derivatives

The core structure of this compound offers several avenues for derivatization, including functionalization at the aniline nitrogen, substitution on the pyridine ring, and modification of the sulfanyl (B85325) linkage.

Functionalization at the Aniline Nitrogen

The amino group of the aniline moiety is a common site for functionalization. A straightforward method is the formation of amides. For example, anilines can be converted to their corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride. scispace.comnih.gov These chloroacetamides can then be further reacted with other arylamines to produce N-substituted acetamide (B32628) derivatives. scispace.comnih.gov

Another approach to functionalize the aniline nitrogen is through the formation of an imine, as demonstrated by the reaction of 4-(Benzo[d]thiazol-2-ylthio)aniline with pyridine-4-carbaldehyde in the presence of glacial acetic acid. rsc.org

More complex modifications are also possible. For instance, palladium-catalyzed remote meta-C–H olefination of aniline derivatives can be achieved by first installing a directing group on the aniline nitrogen. rsc.org This allows for the introduction of an olefinic group at the meta position of the aniline ring. Additionally, methods for the synthesis of N-alkyl anilines have been developed, further expanding the possibilities for derivatization. researchgate.net

| Functionalization Type | Reagents | Product Type | Reference |

| Acylation | Chloroacetyl chloride | Chloroacetamide derivative | scispace.comnih.gov |

| Imine formation | Pyridine-4-carbaldehyde, Glacial acetic acid | Imine derivative | rsc.org |

| C-H Olefination (indirect) | Aliphatic end-on nitrile assembly, Palladium catalyst | meta-Olefinated aniline derivative | rsc.org |

| Alkylation | Alkyl halides or other alkylating agents | N-Alkyl aniline derivative | researchgate.net |

Substitutions on the Pyridine Ring

The pyridine ring of this compound is also amenable to substitution, allowing for the introduction of various functional groups. Electrophilic substitution reactions are a common method for modifying the pyridine ring. evitachem.com

The Vilsmeier-Haack reaction, using reagents such as phosphorus tribromide (PBr₃) and dimethylformamide (DMF), can be employed to introduce a formyl group onto the pyridine ring. udhtu.edu.ua

A flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives. chim.it These can be converted to pyridin-4-yl nonaflates, which are versatile precursors for subsequent palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents. chim.it

Furthermore, existing pyridine derivatives can be used as starting materials for the synthesis of more complex structures. For example, 2-chloropyridine-5-sulfonyl chloride can be reacted with various anilines and then cyclized to form sulfonamido evitachem.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines. mdpi.com

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Electrophilic Substitution | Varies | Varies | evitachem.com |

| Vilsmeier-Haack Reaction | PBr₃/DMF | Formyl group | udhtu.edu.ua |

| Three-component reaction followed by cross-coupling | Lithiated alkoxyallenes, nitriles, carboxylic acids, then Pd catalyst | Various substituents | chim.it |

| Cyclization of a substituted pyridine | 2-Chloropyridine-5-sulfonyl chloride, aniline, hydrazine (B178648) | Triazolo[4,3-a]pyridine ring | mdpi.com |

Modifications of the Sulfanyl Linkage

The sulfanyl linkage in this compound can also be modified to alter the properties of the molecule. A common modification is the S-alkylation of a corresponding mercaptopyridine precursor. For example, N-(4-fluorophenyl)-6-mercapto-nicotinamide can be S-alkylated with various alkyl halides. nih.gov This indicates that the sulfur atom can act as a nucleophile to form new carbon-sulfur bonds.

While direct modification of the thioether in this compound is less commonly reported in the provided sources, a general and highly important modification of thioethers is oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) (S=O) or a sulfone (SO₂). These transformations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate. The introduction of oxygen atoms to the sulfur bridge significantly alters the electronic properties and geometry of the molecule, which can have a profound impact on its biological activity and material properties.

| Modification Type | Reagents | Resulting Linkage | Reference |

| S-Alkylation | Alkyl halides (e.g., alkyl bromide) | Thioether with alkyl substituent on sulfur | nih.gov |

| Oxidation | Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) | Sulfoxide or Sulfone |

Derivatization for Complex Heterocyclic Systems Incorporating this compound Scaffolds

The versatile structure of this compound allows for its incorporation into a variety of more complex heterocyclic frameworks. These derivatizations are crucial for exploring the structure-activity relationships of the resulting compounds.

Formation of Triazole Derivatives

Triazoles are a significant class of heterocyclic compounds known for their wide range of biological activities. mdpi.comnih.gov The synthesis of triazole derivatives from this compound can be achieved through several synthetic routes. One common method involves the formation of thiosemicarbazide (B42300) intermediates, which then undergo base-catalyzed cyclization to yield 1,2,4-triazole-5-thiol derivatives. arabjchem.org Another prominent strategy is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, a key example of "click chemistry," which allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This method is noted for its efficiency and high regioselectivity. nih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of 1,2,4-triazole (B32235) derivatives, significantly reducing reaction times compared to conventional heating methods. nih.gov

For instance, new conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles have been synthesized via a Cu(I)-assisted 1,3-dipolar cycloaddition of S-propargylated 1,2,4-triazoles with various azides. nih.gov This approach has yielded a library of 1,4-disubstituted 1,2,3-triazoles. nih.gov Furthermore, the synthesis of imine-linked 1,2,3-triazole hybrids has been accomplished by reacting aryl acetamide bromide derivatives with imine-linked alkynes in the presence of a copper catalyst. mdpi.com

Integration into Quinazoline (B50416) Frameworks and Analogues

Quinazoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. ekb.egnih.gov The integration of the this compound moiety into quinazoline frameworks can be accomplished through various synthetic strategies. A common approach involves the reaction of an appropriately substituted aniline, such as this compound, with a quinazoline precursor. For example, the reaction of 4-chloroquinazolines with primary amines is a frequently used method to produce 4-anilinoquinazolines. nih.gov

One-pot, three-component reactions have also been developed for the efficient synthesis of quinazolin-4(3H)-ones. researchgate.net These reactions can involve an isatoic anhydride (B1165640), a primary amine, and a carbon source like dimethyl sulfoxide (DMSO), promoted by a Lewis acid such as TMSOTf. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to synthesize complex quinazolinone derivatives. researchgate.net The synthesis of 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one has been reported, highlighting the direct incorporation of the pyridin-4-ylsulfanyl aniline scaffold. researchgate.net

Spiro Thiazolinone and Sulfonamide Analogues

The synthesis of spiro thiazolinone and sulfonamide analogues represents another important derivatization strategy. Spiro thiazolinone derivatives can be synthesized through a facile heterocyclization reaction. For example, reacting a sulfonamide derivative of an aniline with a ketone (like cyclohexanone) and mercaptoacetic acid can yield a spiro thiazolinone core. tandfonline.comtandfonline.com This core can then be further functionalized. tandfonline.comtandfonline.comresearchgate.net

Sulfonamide derivatives are often prepared by reacting an aniline with a sulfonyl chloride. nih.gov For instance, N4-substituted sulfonamide-acetamide derivatives have been synthesized by reacting chloroacetamide derivatives with various arylamines. nih.govd-nb.info The resulting compounds can possess a scaffold, often a benzene (B151609) ring, attached to a sulfonamide group and a tail, which can be modified to interact with biological targets. nih.gov

Pyridine Carbonitrile, Imidazole, and Oxazepine Derivatives

The derivatization of this compound also extends to the synthesis of pyridine carbonitrile, imidazole, and oxazepine derivatives.

Pyridine carbonitrile derivatives can be synthesized through multi-component reactions. For example, the condensation of a chalcone (B49325) with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297) can yield a pyridine carbonitrile. researchgate.net These can be further modified, for instance, by reacting with hydrazine hydrate (B1144303) to form acid hydrazides. researchgate.net

Imidazole synthesis can be achieved through various methods, including the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849) (the Radziszewski synthesis). Recent advances have focused on regiocontrolled synthesis. rsc.org Copper-catalyzed reactions of terminal alkynes with amidines provide a route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach involves the condensation of an aldehyde, an aniline, and a benzyl (B1604629) in the presence of a catalyst to form tetrasubstituted imidazoles. mdpi.com

Oxazepine derivatives, which are seven-membered heterocyclic rings containing oxygen and nitrogen, can be synthesized via cycloaddition reactions. researchgate.net A common method involves the [2+5] cycloaddition reaction of a Schiff base (imine) with an anhydride like phthalic or maleic anhydride. uokerbala.edu.iqjmchemsci.com The Schiff bases are typically formed by the condensation of an amine with an aldehyde. uokerbala.edu.iqsciencescholar.ussciencescholar.us

Multicomponent Reaction Approaches for Analogous Ligand Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are advantageous for creating libraries of structurally diverse molecules for drug discovery.

For the synthesis of ligands analogous to this compound, MCRs offer a powerful tool. For example, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it Another example is the one-pot, three-component synthesis of quinazoline derivatives from benzaldehyde, benzylamine, and anilines. mdpi.com Similarly, the synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved through a three-component reaction of an aniline, an aromatic ketone, and a sulfonohydrazide, avoiding the need for metal catalysts and azides. nih.govscispace.com These MCR approaches streamline the synthesis of complex heterocyclic systems and are valuable for generating novel ligands with potential biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a definitive method for determining the exact spatial arrangement of atoms within a crystalline solid. This technique has been instrumental in revealing the detailed molecular and supramolecular structures of 4-(Pyridin-4-ylsulfanyl)aniline derivatives and related compounds.

Single crystal X-ray diffraction studies provide unparalleled insight into the molecular geometry and solid-state conformation of chemical compounds. For derivatives of this compound, these studies reveal crucial information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional shape.

For instance, in the crystal structure of a related secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the molecule crystallizes in the monoclinic system with the space group P21/c. mdpi.com The pyridinyl and phenyl rings are linked by an NH-CH-CH3 group, with a significant torsion angle of 63.0 (2)° between the planes of the two aromatic rings. mdpi.com The bond lengths of the amino nitrogen to the phenyl carbon (N1-C4, 1.38 (2) Å) and to the chiral carbon (N1-C5, 1.45 (2) Å) are consistent with typical C-N single bond lengths. mdpi.com

In another example, the crystal structure of a pyrithione (B72027) derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) (B1213478), was determined to be in the monoclinic space group C2/c. mdpi.com Such detailed crystallographic data, including unit cell dimensions and space group, are fundamental for understanding the solid-state packing of these molecules. mdpi.comresearchgate.netmdpi.com

The synthesis of new derivatives often leads to crystals suitable for X-ray analysis, allowing for unambiguous structure confirmation. mdpi.comresearchgate.net The data obtained from these analyses, often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), serve as a valuable resource for the scientific community. mdpi.com

Table 1: Selected Crystallographic Data for a this compound-related Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 20.9638(10) |

| b (Å) | 6.8597(3) |

| c (Å) | 15.9721(7) |

| β (°) | 106.708(5) |

| V (ų) | 2199.90(17) |

| Z | 4 |

Data for bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) mdpi.com

Hydrogen bonding is a predominant interaction in the crystal structures of this compound derivatives containing amino groups. The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N interactions with suitable acceptor atoms on neighboring molecules. mdpi.comeurjchem.comresearchgate.neteurjchem.com For example, in the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, strong H-N···Npy intermolecular interactions lead to the formation of a dimeric structure. mdpi.com Similarly, in other related structures, pairs of N–H⋯O hydrogen bonds can form inversion dimers, contributing to the stability of the crystal lattice. researchgate.net These hydrogen bonds typically have N···O or N···N distances in the range of 2.8 to 3.2 Å.

Furthermore, π-π stacking interactions between the aromatic pyridine (B92270) and aniline (B41778) rings play a significant role in the crystal packing of these compounds. researchgate.netnih.goviucr.orguj.edu.pl These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional networks. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions. researchgate.net

The interplay of these various intermolecular forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, dictates the final crystal structure, influencing properties such as melting point, solubility, and even biological activity. preprints.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. eurjchem.comeurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR spectra exhibit characteristic signals for the aromatic protons on both the pyridine and aniline rings, as well as for the amino group protons. mdpi.com

The aromatic protons typically appear as a series of multiplets in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. The precise chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents on the rings. The amino group protons usually appear as a broad singlet, with a chemical shift that can vary depending on the solvent and the extent of hydrogen bonding. rsc.org

For example, in the ¹H NMR spectrum of a pyrithione derivative, the aromatic protons appear as multiplets between 7.46 and 8.49 ppm, while the protons of the dihydroimidazole (B8729859) ring appear as a singlet at 3.95 ppm. mdpi.com The broad singlet for the NH+ protons is observed further downfield at 10.69 ppm. mdpi.com In another example, the ¹H NMR spectrum of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline shows a quartet at 4.57 ppm, which is characteristic of the proton attached to the methyl group. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish the connectivity between protons, aiding in the complete assignment of the spectrum. bas.bg

Table 2: Representative ¹H NMR Chemical Shifts for a this compound-related Compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.46-8.49 | m |

| CH₂ | 3.95 | s |

| NH⁺ | 10.69 | br s |

Data for bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) mdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being dependent on its electronic environment.

For this compound and its derivatives, the ¹³C NMR spectra will show signals for the carbon atoms of the pyridine and aniline rings, as well as for any substituent carbons. nih.gov The chemical shifts of the aromatic carbons are particularly informative about the electronic distribution within the rings. mdpi.com

For instance, the ¹³C NMR spectrum of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline confirms the successful reduction of the imine to an amine. mdpi.com In another case, the analysis of the ¹³C and DEPT-135 NMR spectra of a sulfonamide derivative allowed for the identification of all 13 carbon signals, including four aromatic CHs, four aromatic quaternary carbons, four methylene (B1212753) carbons, and one carbonyl carbon. nih.gov

Advanced NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, which is crucial for the complete and unambiguous assignment of both ¹H and ¹³C NMR spectra. bas.bg These techniques are essential for confirming the structure of newly synthesized compounds. nih.govipb.pt

Table 3: General ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110-160 |

| C=O | 155-172 |

| Spiro C | ~74 |

| Methylene C | ~62-64 |

General ranges compiled from various sources. bas.bg

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into the molecular conformation and intermolecular interactions.

In the analysis of this compound and its derivatives, FTIR and Raman spectra reveal characteristic vibrational bands for the N-H, C-N, C=C, and C-S functional groups. The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ range.

For example, the FTIR spectrum of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline shows a strong absorption band at 3264 cm⁻¹, which is assigned to the N-H stretching of the secondary amine group, confirming the reduction of the imine precursor. mdpi.com The presence of C-N single bond vibrations is also confirmed by peaks at 1339, 1286, and 1235 cm⁻¹. mdpi.com

In another study on a pyrithione derivative, the IR spectrum showed characteristic bands at 3175, 3068, and 3033 cm⁻¹, corresponding to various C-H and N-H stretching vibrations. mdpi.com The C=N stretching modes in related triazole derivatives have been observed around 1541-1624 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. researchgate.netresearchgate.netnih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes. researchgate.netresearchgate.net

Table 4: Characteristic FTIR Vibrational Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

General ranges compiled from various sources. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. This method provides insights into the electronic transitions between different energy levels within the molecule, which are directly related to its conjugation and the nature of its chromophores. The UV-Vis spectrum of a compound is characterized by its absorption maxima (λmax), which correspond to the wavelengths of light most strongly absorbed.

The aniline moiety typically exhibits strong absorption bands corresponding to π→π* transitions within the benzene (B151609) ring. For instance, 4-(phenylsulfonyl)aniline, a structurally related compound where the sulfur is in a higher oxidation state, displays λmax values around 280-290 nm. These transitions are influenced by the electron-donating amino group. Similarly, pyridine and its derivatives also show characteristic absorptions in the UV region.

In the absence of direct experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic spectra of organic molecules. researchgate.nettandfonline.com Such theoretical calculations for related molecules, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, have shown an excellent correlation with experimental spectra. eurjchem.comeurjchem.com For this compound, TD-DFT simulations would be invaluable in identifying the principal electronic transitions and their corresponding absorption wavelengths. These calculations would likely reveal transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over the π-systems of both the aniline and pyridine rings, with significant contribution from the sulfur atom's non-bonding electrons.

The electronic transitions anticipated for this compound would primarily be of the π→π* and n→π* types. The π→π* transitions, typically of high intensity, would arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n→π* transitions, generally of lower intensity, would involve the excitation of non-bonding electrons from the nitrogen of the pyridine ring and the sulfur of the sulfanyl (B85325) bridge to antibonding π* orbitals. The conjugation between the two aromatic rings through the sulfur atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual aniline and pyridine chromophores.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Notes |

| π→π | π (Aniline/Pyridine) → π (Aniline/Pyridine) | 250 - 350 | High-intensity absorptions characteristic of conjugated aromatic systems. The exact λmax would be influenced by the extent of conjugation through the sulfur bridge. |

| n→π | n (Sulfur/Nitrogen) → π (Aniline/Pyridine) | 300 - 400 | Lower intensity absorptions. The non-bonding electrons of the sulfur and pyridine nitrogen atoms are involved. |

| Intramolecular Charge Transfer (ICT) | HOMO (Electron-rich aniline) → LUMO (Electron-deficient pyridine) | > 300 | A potential transition given the donor-acceptor nature of the aniline and pyridine rings, respectively. This would likely be solvent-dependent. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules.

The first step in the computational analysis of 4-(Pyridin-4-ylsulfanyl)aniline involves optimizing its molecular geometry to find the most stable, lowest-energy conformation. This process is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. The optimization calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-S Bond Length | Phenyl-Sulfur bond distance | ~1.77 Å |

| S-C Bond Length | Sulfur-Pyridine bond distance | ~1.76 Å |

| C-N Bond Length | Phenyl-Amine bond distance | ~1.40 Å |

| C-S-C Bond Angle | Angle around the sulfur atom | ~103° |

Note: The values in this table are representative and derived from typical DFT calculations for similar molecular structures.

Following geometry optimization, DFT calculations can predict the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and rocking of atomic bonds. The resulting theoretical spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96) to improve agreement. sci-hub.se This analysis allows for the confident assignment of specific absorption bands in the experimental spectra to particular vibrational modes within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | Aniline (B41778) -NH₂ | ~3450 cm⁻¹ |

| N-H Asymmetric Stretch | Aniline -NH₂ | ~3540 cm⁻¹ |

| Aromatic C-H Stretch | Phenyl and Pyridine (B92270) Rings | 3050 - 3150 cm⁻¹ |

| C=N Stretch | Pyridine Ring | ~1595 cm⁻¹ |

Note: These are hypothetical values based on DFT studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline moiety, which is a strong electron-donating group. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

Note: These values are illustrative and depend on the specific DFT method and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It is invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of electron deficiency (positive electrostatic potential). malayajournal.org

In an MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the aniline's amino group, identifying them as the primary sites for hydrogen bonding and electrophilic attack. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Molecular Dynamics Simulations and Conformational Flexibility Studies

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. semanticscholar.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility in different environments, such as in aqueous solution or interacting with a biological target. chemmethod.com A key aspect to study would be the fluctuation of the dihedral angle between the pyridine and aniline rings, which reveals the molecule's ability to adopt different spatial arrangements. This provides a more realistic understanding of its behavior compared to a static computational model. semanticscholar.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. eurjchem.comnih.gov The analysis generates a unique three-dimensional surface for a molecule within its crystal lattice. This surface can be mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating strong interactions such as hydrogen bonds. unlp.edu.ar

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Atomic Contact Pair | Contribution to Crystal Packing | Description |

|---|---|---|

| H···H | ~40% | Represents the most abundant but weakest van der Waals contacts. nih.gov |

| C···H / H···C | ~20% | Indicates C-H···π interactions and general van der Waals contacts. nih.gov |

| N···H / H···N | ~15% | Highlights the presence of crucial N-H···N hydrogen bonds. nih.gov |

| S···H / H···S | ~8% | Contacts involving the sulfur atom. |

| C···C | ~5% | Suggests potential π-π stacking interactions between aromatic rings. nih.gov |

Note: The percentages are hypothetical, based on typical analyses of similar aromatic, hydrogen-bonding compounds.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline |

| 3-allyl-5,5-diphenylimidazolidine-2,4-dione |

| 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (B62703) |

| 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 1-(3-Methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H- eurjchem.combohrium.comresearchgate.nettriazol-3-ylsulfanyl)-ethanone |

In Silico Modeling for Structure-Property Relationships and Design

In the realm of modern drug discovery and materials science, in silico modeling has emerged as an indispensable tool for predicting the physicochemical properties and biological activities of novel compounds. For this compound and its derivatives, computational chemistry offers a powerful lens through which to investigate structure-property relationships, thereby guiding the rational design of new molecules with enhanced efficacy and desired characteristics. These theoretical studies, which encompass a range of techniques from quantum mechanics to molecular dynamics, provide deep insights into the molecular behavior of these compounds, often preceding and complementing experimental work.

A fundamental aspect of in silico analysis involves the use of Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of a molecule. For compounds structurally related to this compound, DFT calculations are routinely employed to determine key quantum chemical parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. The HOMO-LUMO energy gap, in particular, serves as a significant indicator of a molecule's chemical stability and its potential for intramolecular charge transfer, which can be correlated with its biological activity. nih.gov

Molecular electrostatic potential (MEP) mapping is another DFT-based method that provides a visual representation of the charge distribution within a molecule. The MEP map identifies electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.gov For derivatives of this compound, MEP analysis can pinpoint the regions most likely to engage in hydrogen bonding or other non-covalent interactions, thereby informing the design of compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of computational drug design, aiming to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For scaffolds similar to this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models generate statistical data that can predict the biological activity of newly designed compounds and provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov The robustness of these models is typically validated through statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The following table illustrates the kind of statistical data generated from 3D-QSAR studies on N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally analogous to the target compound. nih.gov

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.671 | 0.969 | 0.158 | 155.877 |

| CoMSIA | 0.608 | 0.936 | 0.224 | 73.139 |

This table is representative of data from studies on structurally similar compounds and is for illustrative purposes.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. nih.govfrontiersin.org For derivatives of this compound, docking studies can simulate their interaction with various biological targets, providing insights into the specific amino acid residues involved in binding. The docking score, typically expressed in kcal/mol, estimates the binding free energy and is used to rank and prioritize compounds for further experimental testing. nih.gov Studies on related pyridine derivatives have utilized molecular docking to understand their binding modes and to guide the design of more potent inhibitors. ekb.eg

The table below presents hypothetical docking scores and interacting residues for this compound with a protein target, based on typical outputs from molecular docking studies.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| This compound | -7.5 | MET109, GLY110, LYS65 |

| Derivative A | -8.2 | MET109, GLY110, ASP167 |

| Derivative B | -6.9 | LYS65, TYR67, PHE169 |

This table contains hypothetical data for illustrative purposes, based on common findings in molecular docking studies of similar compounds.

In addition to predicting binding, in silico methods are also employed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predicting these pharmacokinetic and toxicity profiles early in the drug discovery process is crucial for avoiding late-stage failures. For instance, Lipinski's rule of five is a commonly used filter to assess the druglikeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

By integrating these diverse computational approaches, researchers can build a comprehensive understanding of the structure-property relationships governing the behavior of this compound and its analogs. This knowledge-driven approach facilitates the de novo design and virtual screening of novel compounds with tailored properties, ultimately accelerating the discovery and development of new therapeutic agents and functional materials. nih.gov

Reactivity Profiles and Mechanistic Insights

Nucleophilic and Electrophilic Reactivity of Aniline (B41778) and Pyridine (B92270) Moieties

The 4-(Pyridin-4-ylsulfanyl)aniline molecule possesses distinct regions of high and low electron density, leading to a dualistic reactivity profile. The aniline and pyridine rings exhibit contrasting behaviors in electrophilic and nucleophilic reactions.

The aniline moiety is electron-rich due to the lone pair of electrons on the amino group (-NH₂) which is delocalized into the benzene (B151609) ring. This electron-donating effect activates the ring, particularly at the ortho positions relative to the amino group, making them susceptible to electrophilic aromatic substitution . The nitrogen atom of the amino group itself is a primary nucleophilic center, readily participating in reactions with electrophiles.

Conversely, the pyridine moiety is an electron-deficient (π-deficient) heterocycle because of the electronegative nitrogen atom, which withdraws electron density from the ring. uomus.edu.iq This deactivation makes the pyridine ring resistant to electrophilic attack but prone to nucleophilic aromatic substitution , especially at the positions ortho and para to the heteroatom. The pyridine nitrogen, with its available lone pair, can also act as a nucleophile or a base by reacting with acids or alkylating agents.

The concept of nucleophilicity can be quantified, and for various arenes and heteroarenes, these values help predict site selectivity in chemical reactions. researchgate.net In this compound, a clear distinction exists between the nucleophilic character of the aniline ring and the electrophilic character of the pyridine ring.

Table 1: Predicted Reactive Sites in this compound

| Moiety | Reactive Center(s) | Type of Reactivity | Common Reactions |

|---|---|---|---|

| Aniline Ring | Carbon atoms ortho to -NH₂ | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

| Nitrogen atom of -NH₂ | Nucleophilic / Basic | Acylation, Alkylation, Diazotization, Condensation | |

| Pyridine Ring | Carbon atoms ortho to Nitrogen | Electrophilic | Nucleophilic Aromatic Substitution |

Redox Chemistry of the Sulfanyl (B85325) Group

The sulfanyl linker (-S-) is redox-active and can undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone. These oxidation reactions significantly alter the electronic properties and steric profile of the molecule. The oxidation increases the electron-withdrawing nature of the substituent on both aromatic rings.

The oxidation of aryl sulfides to sulfoxides and sulfones is a common transformation. acs.org Practical, switchable methods exist where the level of oxidation can be controlled by reaction conditions, such as temperature, using air or O₂ as the oxidant. acs.org The oxidation of the sulfur atom is a critical consideration in other reactions; for instance, during C-H functionalization of the pyridine ring, care must be taken to use mild oxidants to prevent the undesired oxidation of the sulfide (B99878). acs.org More powerful oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to the formation of sulfonic acids (RSO₃H). wikipedia.org

The general progression of sulfide oxidation is as follows:

Sulfide (Thioether) → Sulfoxide → Sulfone

Table 2: Oxidation States of the Sulfanyl Linker | Oxidation State | Structure | Name | | :--- | :--- | :--- | | Sulfide | this compound | | Sulfoxide | 4-(Pyridine-4-sulfinyl)aniline | | Sulfone | 4-(Pyridine-4-sulfonyl)aniline |

Reaction Pathways for C-S Bond Formation and Cleavage

C-S Bond Formation: The synthesis of diaryl sulfides like this compound can be achieved through several established methods. A primary route is the nucleophilic aromatic substitution reaction between a thiolate and an activated aryl halide. For this specific molecule, this could involve the reaction of 4-aminothiophenol (B129426) with 4-chloropyridine. Another powerful technique is the copper-catalyzed Chan-Lam cross-coupling reaction , which forms C-S bonds by coupling thiols with boronic acids. ias.ac.in This method is noted for its efficiency in creating S-aryl quinazoline (B50416) derivatives, a similar structural class. ias.ac.in Furthermore, arylsulfonyl chlorides can be used as a sulfur source, reductively coupling with electron-rich arenes in the presence of a reducing agent like triphenylphosphine (B44618) to yield diaryl thioethers. researchgate.net

C-S Bond Cleavage: The carbon-sulfur bond in pyridyl thioethers is susceptible to cleavage, often facilitated by transition metals. Studies have shown that treatment of pyridyl thioether ligands with cuprous chloride can lead to the rupture of the C-S bond, resulting in the formation of novel metal clusters. nih.govresearchgate.net For example, the reaction of a ligand containing a pyridin-2-yl-thio moiety with Cu(I) led to the cleavage of the C(benzylic)-S(thioether) bond and the formation of a tetranuclear copper(I) cluster. nih.govresearchgate.netnju.edu.cn Similarly, a binuclear copper complex was formed via C-S bond cleavage in a ligand featuring a pyridine-2-ylmethylene group. rsc.org This reactivity is significant in both synthetic chemistry and bioinorganic chemistry, as it can be a key step in catalytic cycles or degradation pathways. nju.edu.cn Oxidative cleavage of C-S bonds is another route, providing corresponding carbonyl compounds under specific conditions. researchgate.net

Heteroatom Reactivity and Cyclization Reactions

The nitrogen and sulfur heteroatoms in this compound are key centers of reactivity, often participating in cyclization reactions to form more complex heterocyclic systems.

The aniline nitrogen is highly nucleophilic and serves as a versatile handle for synthetic modifications. It can be readily acylated or can react with aldehydes and ketones in condensation reactions to form imines (Schiff bases). These imines are valuable intermediates for the synthesis of new heterocycles. For instance, a structurally similar compound, 4-(benzo[d]thiazol-2-ylthio)aniline, reacts with pyridine-4-carbaldehyde to form an imine, which upon treatment with thioglycolic acid, undergoes cyclization to yield a thiazolidinone derivative. rsc.org This highlights a potential pathway for elaborating the structure of this compound. This amino group can also participate in one-pot tandem reactions, such as aza-Michael cyclizations, to build complex ring systems. nih.gov

The pyridine nitrogen can also direct reactivity. Its basic nature allows it to catalyze reactions or be functionalized itself.

Cyclization reactions involving the heteroatoms can lead to a diverse range of fused and non-fused heterocyclic products. Examples from related structures include:

Mannich Reactions: The aniline nitrogen can participate in Mannich reactions with an aldehyde and a secondary amine to introduce an aminomethyl group. rsc.org

Ring-Closure to Thiazoles: As described, reaction of the aniline-derived imine with thioglycolic acid is a classic route to thiazolidinones. rsc.org

Formation of 1,2,4-Triazoles: Oxidative cyclization of thiosemicarbazones, which can be derived from related precursors, is a known method to form 1,2,4-triazole (B32235) rings, demonstrating the synthetic utility of both sulfur and nitrogen atoms in constructing new heterocycles. researchgate.net

Table 3: Examples of Heteroatom-Mediated Cyclization Reactions

| Reactant(s) | Intermediate | Product Type | Reference Example |

|---|---|---|---|

| Aniline + Pyridine-4-carbaldehyde, then Thioglycolic Acid | Imine | Thiazolidinone | Synthesis of thiazolidinone from a benzothiazole (B30560) analogue. rsc.org |

| Aniline + α,β-Unsaturated Ketone | - | Oxathiazinane | Tandem sulfamoylation and aza-Michael cyclization. nih.gov |

Catalytic Applications in Organic Transformations Involving Analogues

While this compound itself is not typically used as a catalyst, its structural motifs are integral to ligands used in catalysis. The pyridine nitrogen, aniline nitrogen, and sulfanyl sulfur atoms are excellent donor sites for coordinating with metal ions, forming complexes with potential catalytic activity.

Analogues of this compound serve as crucial ligands in various catalytic transformations:

Copper-Catalyzed Reactions: Ligands containing pyridyl thioether functionalities have been shown to form multinuclear copper complexes. nih.govresearchgate.net A binuclear copper complex derived from a similar ligand structure was found to be an effective catalyst for the electrochemical reduction of nitrous oxide (N₂O). rsc.org

Palladium-Catalyzed Cross-Coupling: Pyridyl aryl sulfanyl compounds can serve as substrates in palladium-catalyzed reactions. For example, the Ananikov group reported a palladium-catalyzed, ligand-directed C-H vinylation of a pyridyl aryl sulfanyl, demonstrating its utility in complex molecule synthesis. acs.org

Thiazole-Based Catalysis: Thiazole (B1198619) derivatives, which can be synthesized from precursors like this compound, are versatile moieties. While often explored for their medicinal properties, the thiazole ring is also a component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. mdpi.com

The ability of the N- and S-heteroatoms to form stable complexes with transition metals makes analogues of this compound valuable components in the design of new catalysts for a range of organic transformations.

Coordination Chemistry of 4 Pyridin 4 Ylsulfanyl Aniline and Its Analogues

Ligand Design and Coordination Modes of Nitrogen and Sulfur Donor Atoms

The compound 4-(Pyridin-4-ylsulfanyl)aniline and its analogues are notable for their flexible coordination behavior, primarily attributed to the presence of both nitrogen and sulfur donor atoms. The pyridine (B92270) ring offers a nitrogen atom for coordination, while the thioether linkage provides a sulfur atom, and the aniline (B41778) group can also participate in coordination or hydrogen bonding. This multi-dentate character allows these ligands to form a wide array of complexes with varying dimensionalities and topologies.

The coordination modes are influenced by several factors, including the specific metal ion, the counter-anion present in the reaction, and the solvent system used for synthesis. The nitrogen atom of the pyridine ring is a common coordination site, acting as a monodentate or bridging ligand. The sulfur atom of the thioether group can also coordinate to metal centers, leading to chelation or bridging between metal ions. The interplay between these donor atoms gives rise to the formation of discrete molecules, one-dimensional chains, two-dimensional networks, and even complex three-dimensional frameworks.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

Discrete Mononuclear and Dinuclear Complexes

The reaction of this compound analogues with different metal salts can lead to the formation of discrete mononuclear and dinuclear complexes. For instance, the use of specific ligands and metal centers can result in the formation of simple mononuclear complexes where a central metal ion is coordinated to one or more ligand molecules. researchgate.net Dinuclear complexes, where two metal centers are bridged by the ligand, have also been synthesized and structurally characterized. The specific geometry and coordination number of the metal ion in these discrete complexes are highly dependent on the nature of the metal and the ligand itself. researchgate.net

One-Dimensional and Two-Dimensional Coordination Networks

The bridging capability of this compound and its analogues is key to the formation of extended coordination networks. One-dimensional (1D) coordination polymers, often in the form of zigzag or helical chains, are commonly observed. nih.gov In these structures, the ligand bridges between metal centers to create an infinite chain. nih.gov These 1D chains can further interact through weaker forces like hydrogen bonding or π-π stacking to form higher-dimensional supramolecular architectures.

Two-dimensional (2D) coordination networks are also accessible, where the ligands connect metal ions in a sheet-like manner. nih.gov The topology of these 2D networks can vary significantly, from simple square grids to more complex wave-like or layered structures. nih.gov The formation of these 1D and 2D networks highlights the versatility of these ligands in constructing coordination polymers with diverse structural motifs. rsc.org

| Compound Name | Dimensionality | Metal Ion | Key Structural Features |

| [ZnBr2(C24H14N2O2)]n | 1D | Zn(II) | Zigzag chains connected by weak C-H...π and π-π interactions to form a 2D network. nih.gov |

| {[ZnBr(C24H15N2O2)]·0.5H2O}n | 2D | Zn(II) | Wave-like layered structure with helical chains. nih.gov |

| (TpWS3Cu2)2(L1)22 | 1D | Cu(I), W(VI) | Zigzag chain extending along the c-axis. rsc.org |

| [(TpWS3Cu3)2(L1)3(μ3-SO4)2] | 2D | Cu(I), W(VI) | Layered structure with a (6,3) network. rsc.org |

Influence of Metal Centers and Counterions on Coordination Architectures

The final structure of the coordination compound is significantly influenced by the choice of the metal center and the counterion. Different metal ions have distinct coordination preferences in terms of geometry (e.g., tetrahedral, square planar, octahedral) and coordination number, which dictates how the ligand will bind. For example, some metals may preferentially bind to the nitrogen donor, while others may favor coordination with the sulfur atom, or both.

Photophysical Properties of Coordination Compounds

Coordination compounds derived from this compound and its analogues can exhibit interesting photophysical properties, such as luminescence. The ligand itself may be fluorescent or phosphorescent, and its coordination to a metal center can modulate these properties. This can manifest as a shift in the emission wavelength, a change in the quantum yield, or the emergence of new emission bands.

Applications of Coordination Complexes in Advanced Materials

The diverse structures and interesting properties of coordination complexes based on this compound and its analogues make them attractive candidates for various applications in advanced materials. Their ability to form porous coordination polymers suggests potential uses in gas storage and separation. The luminescent properties of some complexes are being explored for applications in chemical sensing, where the emission is quenched or enhanced in the presence of specific analytes.

Furthermore, these coordination compounds have been investigated for their potential in catalysis and as components in the development of functional materials with specific optical or electronic properties. The modular nature of coordination chemistry allows for the rational design of materials with desired functionalities by carefully selecting the ligand and metal components. jyu.fi

Applications in Materials Science and Industrial Chemistry

Utilization as Building Blocks for Functional Organic Materials

4-(Pyridin-4-ylsulfanyl)aniline serves as a versatile building block in the synthesis of more complex functional organic materials. bldpharm.comtcichemicals.com Its structure contains multiple reactive sites, including the amino group on the aniline (B41778) ring and the nitrogen atom of the pyridine (B92270) ring, allowing for a variety of chemical modifications.

Researchers utilize this compound to introduce specific structural motifs and functional groups into target molecules. made-in-china.com For instance, it is a key starting material in the synthesis of derivatives like 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline. This nitrated derivative, in turn, acts as a building block for developing novel materials with specialized electronic or optical properties. The process involves the nitration of this compound, demonstrating its role as a foundational precursor for more complex structures used in materials science. The ability to serve as an intermediate for such value-added compounds positions it as a key component in the production of high-value, functional organic materials. made-in-china.com

The compound is categorized as a material building block, particularly for creating Covalent Organic Frameworks (COFs), electronic materials, and optical materials, highlighting its importance in advanced material synthesis. bldpharm.com

Potential in Designing Chromophores for Optical Applications (e.g., Non-linear Optics, Two-Photon Properties)

The electronic properties of this compound make it a candidate for designing advanced optical materials. The interaction between the electron-donating aniline group and the electron-accepting pyridine ring, facilitated by the sulfur bridge, can give rise to interesting photophysical behaviors.

Its derivatives are explored for their potential in creating novel materials with unique optical characteristics. Specifically, the pyridin-4-ylsulfanyl moiety has been incorporated into complex macrocyclic structures to develop new chromophores. A notable example is its use in modifying meso-hexakis(pentafluorophenyl) N-confused worldscientific.comhexaphyrin. aps.org The selective substitution with 4-mercaptopyridine (B10438) (which provides the pyridin-ylsulfanyl group) creates a large, conjugated system. aps.org Such complex architectures are investigated for a wide array of applications, including nonlinear optics (NLO). aps.org

The field of third-order NLO materials is actively exploring organic compounds for their large and fast responses. scirp.org The design of molecules with optimized conjugation and appropriate donor-acceptor groups is crucial for enhancing NLO properties. mdpi.com While direct NLO measurements on this compound are not detailed, its structural motifs are relevant to the design principles for NLO chromophores. mdpi.comrsc.org The investigation of related pyrimidine-based molecules as probes with two-photon absorption properties further underscores the potential of such heterocyclic systems in optical applications. google.com

Role in the Synthesis of Specialty and Fine Chemicals

In industrial chemistry, this compound functions as a key intermediate in the production of specialty and fine chemicals. made-in-china.com Its utility stems from its ability to undergo various chemical transformations to yield a range of derivatives.

A primary application is its use as a precursor for 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline, synthesized through a nitration reaction using nitric and sulfuric acids. This derivative is a valuable fine chemical in its own right and can be further modified. For example, the nitro group can be reduced to a primary amine, or the sulfanyl (B85325) group can be oxidized to a sulfone or sulfoxide (B87167). These reactions create a family of related compounds with different properties and potential applications. The controlled reactivity and distinct structural features of this compound make it a valuable component in the multi-step synthesis of high-value chemicals for specific industrial uses. made-in-china.com

| Reaction Type | Reagents/Conditions | Product Class | Reference |

| Nitration | Concentrated Nitric Acid, Sulfuric Acid | Nitroaromatic compounds | |

| Reduction (of nitro derivative) | H₂/Pd-C or SnCl₂ | Diamino derivatives | |

| Oxidation (of sulfanyl group) | H₂O₂ or m-CPBA | Sulfone or Sulfoxide derivatives | |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Substituted aniline derivatives |

This table illustrates the synthetic versatility of derivatives obtained from this compound.

Integration into Polymeric Structures and Dye Applications

Derivatives of this compound are utilized in the synthesis of dyes and pigments. The broader family of aniline-based compounds is foundational to the creation of azo reactive dyes, where the aniline moiety is diazotized and coupled with other aromatic systems to form chromophores. google.com While direct use of this compound as a dye is not specified, its derivative, 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline, is noted for its utility in synthesizing industrial dyes. Furthermore, a structurally related compound, n,n-dihexyl-4-(5-pyridin-4-ylthiophen-2-yl)aniline, is the subject of a patent for fluorescent dyes, indicating the relevance of the pyridine-aniline linkage for creating photoactive materials.

In polymer science, related complex molecules such as 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (B62703) are used in the development of advanced materials, including stimuli-responsive and self-healing polymers. This suggests that the pyridine-aniline framework, a core feature of this compound, is a valuable component for designing functional polymeric structures. bldpharm.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of diaryl thioethers is a cornerstone of organic chemistry, but traditional methods often rely on harsh conditions or expensive catalysts. The future of synthesizing 4-(Pyridin-4-ylsulfanyl)aniline and its derivatives lies in the adoption of greener and more efficient protocols.

One promising avenue is the development of one-pot, multi-component reactions . Inspired by strategies used for synthesizing complex N-heterocycles, a one-pot sequential reaction could combine commercially available starting materials to build the target molecule in a single, efficient process, minimizing waste from intermediate purification steps. sioc-journal.cn This approach is recognized as an atom- and step-economic strategy that enhances operational safety and reduces production costs. sioc-journal.cncpu.edu.cn

Furthermore, the principles of green chemistry should be central to new synthetic designs. This includes the exploration of:

Biocatalysis : Utilizing enzymes for C-S bond formation could offer unparalleled selectivity under mild, aqueous conditions, representing a significant leap in sustainable chemical manufacturing. rsc.org

Reusable Catalysts : The use of solid-supported catalysts, such as sulfonic acid-functionalized nano zeolites, can facilitate easy separation and recycling, reducing the environmental impact of the synthesis. researchgate.net

Alternative Energy Sources : Microwave-assisted or flow chemistry-based syntheses can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.

The table below contrasts traditional synthetic approaches with proposed sustainable strategies for the synthesis of this compound analogues.

| Feature | Traditional Method (e.g., Ullmann Condensation) | Proposed Sustainable Strategy |

| Catalyst | Stoichiometric copper, or palladium/ligand systems | Recyclable solid-supported catalyst or biocatalyst |

| Solvent | High-boiling point polar aprotic (e.g., DMF, NMP) | Greener solvents (e.g., water, ethanol) or solvent-free |

| Reaction Type | Step-wise synthesis | One-pot, multi-component reaction |

| Energy Input | High temperatures, long reaction times | Microwave irradiation or flow chemistry |

| Sustainability | High E-Factor (waste/product ratio) | Low E-Factor, high atom economy |

By focusing on these innovative strategies, future research can provide synthetic routes to this compound that are not only high-yielding but also economically and environmentally sustainable.

Exploration of Advanced Spectroscopic Techniques for Fine Structural Details

While standard techniques like NMR and IR spectroscopy are essential, a deeper understanding of the subtle structural nuances of this compound requires the application of more advanced analytical methods. These techniques can provide critical insights into its solid-state structure, intermolecular interactions, and conformational dynamics.

Hirshfeld surface analysis , derived from X-ray crystallography data, is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. worldscientific.com Applying this method to this compound and its derivatives would elucidate the roles of hydrogen bonding (N-H···N), π-π stacking, and other van der Waals forces in dictating its crystal packing, which in turn governs its physical properties. worldscientific.comresearchgate.net

For a more precise structural characterization, a combination of experimental and computational spectroscopy is highly valuable. The calculation of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method , coupled with Density Functional Theory (DFT), can help assign complex spectra and confirm molecular structures with greater confidence. researchgate.net

Future research should also employ:

Solid-State NMR (ssNMR) : To study the structure of microcrystalline or amorphous forms of the compound, which are not amenable to single-crystal X-ray diffraction.

Advanced Mass Spectrometry : Techniques like tandem MS can help characterize the fragmentation patterns of the molecule and its metabolites or degradation products.

Terahertz (THz) Spectroscopy : To probe the low-frequency vibrational modes corresponding to collective motions and intermolecular interactions within the crystal lattice.

Expansion of Computational Models for Predictive Material Design

Computational chemistry offers a powerful paradigm for accelerating materials discovery by predicting properties before undertaking costly and time-consuming synthesis. For this compound, expanding the use of computational models can guide the design of new functional materials.

Density Functional Theory (DFT) is a foundational tool for this purpose. It can be used to calculate a wide range of fundamental properties, including optimized molecular geometry, electronic structure (HOMO-LUMO gap), molecular electrostatic potential (MEP), and vibrational frequencies. worldscientific.comresearchgate.netbohrium.com These calculations provide initial insights into the molecule's reactivity, stability, and potential for electronic applications.

Building on this, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material performance of new derivatives. By creating a library of related compounds and their measured properties, a statistically robust 3D-QSAR model can identify the key structural features that correlate with desired outcomes, guiding the rational design of next-generation compounds. nih.gov

The table below summarizes key computational models and their predictive capabilities for designing materials based on this compound.